N-(7-nitro-1-benzofuran-5-yl)acetamide
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Overview
Description
N-(7-nitro-1-benzofuran-5-yl)acetamide: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The nitro group at the 7-position and the acetamide group at the 5-position of the benzofuran ring confer unique chemical and biological properties to this compound. Benzofuran derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-nitro-1-benzofuran-5-yl)acetamide typically involves the nitration of a benzofuran precursor followed by acylation. One common method is as follows:
Nitration: The benzofuran precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid
Acylation: The nitrated benzofuran is then subjected to acylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(7-nitro-1-benzofuran-5-yl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: N-(7-amino-1-benzofuran-5-yl)acetamide.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran derivatives.
Scientific Research Applications
Chemistry: N-(7-nitro-1-benzofuran-5-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. The nitro group can be reduced to an amino group, which can then be conjugated to other biomolecules for labeling and detection .
Medicine: this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(7-nitro-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparison with Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(4-(acetylamino-methyl)-phenyl)-acetamide
- N-(acetylamino-furan-2-yl-methyl)-acetamide
Comparison: N-(7-nitro-1-benzofuran-5-yl)acetamide is unique due to the presence of both the nitro and acetamide groups on the benzofuran ring. This combination imparts distinct chemical and biological properties compared to other benzofuran derivatives. For example, the nitro group enhances its antimicrobial activity, while the acetamide group improves its solubility and stability .
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
N-(7-nitro-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C10H8N2O4/c1-6(13)11-8-4-7-2-3-16-10(7)9(5-8)12(14)15/h2-5H,1H3,(H,11,13) |
InChI Key |
MQVMQVWJQMICKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C2C(=C1)C=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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